molecular formula C12H13BrN2O3S B512948 5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene CAS No. 898639-69-5

5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene

Cat. No. B512948
CAS RN: 898639-69-5
M. Wt: 345.21g/mol
InChI Key: DUJXUMHOMFLQQU-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene, also known as PNU-74654, is a small molecule inhibitor that has gained attention in the field of cancer research. It is a potent and selective inhibitor of polo-like kinase 1 (PLK1), which is a critical regulator of cell division and a promising target for cancer therapy.

Mechanism Of Action

PLK1 is a serine/threonine kinase that plays a critical role in regulating cell division. It is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. 5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene is a selective inhibitor of PLK1, and its mechanism of action involves binding to the ATP-binding site of the kinase domain, thereby preventing its activity.
Biochemical and Physiological Effects:
The inhibition of PLK1 by 5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene has several biochemical and physiological effects. It induces G2/M cell cycle arrest, which leads to apoptosis in cancer cells. In addition, 5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is an important process in tumor growth and metastasis, and the inhibition of angiogenesis is a promising strategy for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene is its selectivity for PLK1, which reduces the risk of off-target effects. In addition, it has shown good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of 5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene is its low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research of 5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene. One area of interest is the development of combination therapies, in which 5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene is used in combination with other chemotherapeutic agents to enhance their efficacy. Another area of interest is the identification of biomarkers that can predict the response to 5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene, which can help to identify patients who are most likely to benefit from this therapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene in cancer patients.

Synthesis Methods

The synthesis of 5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene involves several steps, starting from commercially available 5-bromo-2-methoxy-4-methylbenzoic acid. The acid is first converted into an acid chloride, which is then reacted with 2-methylimidazole to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with sodium methoxide to give the final product, 5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene.

Scientific Research Applications

5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene has been extensively studied in preclinical models of cancer, and has shown promising results as a potential therapeutic agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and colon cancer cells. In addition, 5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and gemcitabine.

properties

IUPAC Name

1-(5-bromo-2-methoxy-4-methylphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3S/c1-8-6-11(18-3)12(7-10(8)13)19(16,17)15-5-4-14-9(15)2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJXUMHOMFLQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)N2C=CN=C2C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene

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